

Technical Guide: 2-Chloro-N-(1H-indazol-6-yl)acetamide

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Compound of Interest

Compound Name:	2-chloro-N-(1H-indazol-6-yl)acetamide
CAS No.:	401591-05-7
Cat. No.:	B3265036

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Physicochemical Profile, Synthetic Protocols, and Covalent Warhead Utility

Executive Summary

This technical guide provides a comprehensive analysis of **2-chloro-N-(1H-indazol-6-yl)acetamide**, a critical electrophilic building block in medicinal chemistry.[1] While its primary identity is defined by its molecular weight and formula, its utility lies in its role as a covalent warhead. This molecule serves as a scaffold for Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), designed to irreversibly modify cysteine residues in target proteins (e.g., kinases).

This document is structured for researchers requiring high-fidelity data on synthesis, isotopic distribution, and reaction mechanisms.

Part 1: Physicochemical Profile & Molecular Weight[1]

Accurate molecular weight calculations are prerequisite for stoichiometric precision in synthesis and mass spectrometry (MS) validation. Because chlorine possesses two stable isotopes (

and

) with significant natural abundance, a single "molecular weight" number is insufficient for analytical validation.

Table 1: Molecular Specifications

Parameter	Value	Notes
Chemical Formula		Core Indazole + Chloroacetamide tail
Average Molecular Weight	209.63 g/mol	Used for molarity/stoichiometry calculations
Monoisotopic Mass ()	209.0356 Da	The primary peak observed in High-Res MS
Isotope Peak ()	211.0327 Da	The M+2 peak (approx. 32% intensity of M)
Predicted LogP	~1.8 - 2.1	Moderate lipophilicity; membrane permeable
Polar Surface Area (PSA)	~54 Å ²	Favorable for oral bioavailability

Analytical Insight: The Isotopic Envelope

In Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of the chlorine atom creates a distinct 3:1 isotopic envelope.

- Validation Check: If your MS spectrum does not show an M+2 peak at 211.03 Da with approximately 33% intensity of the base peak, the chloro-substituent has likely been displaced (hydrolyzed to alcohol or reacted with solvent).

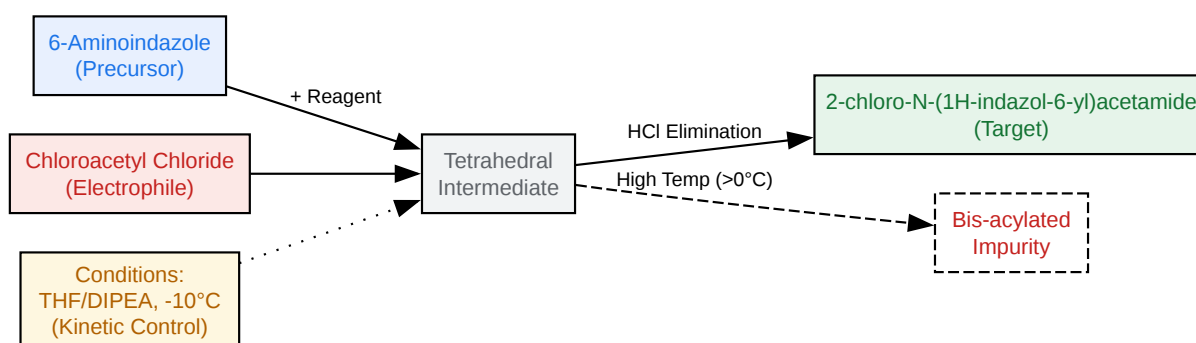
Part 2: Synthetic Pathway & Protocol

The synthesis of **2-chloro-N-(1H-indazol-6-yl)acetamide** requires selective acylation of the exocyclic amine at position 6, avoiding acylation of the indazole N-1 nitrogen.[1]

Reaction Logic[2][3]

- Reagents: 6-Aminoindazole (Nucleophile) + Chloroacetyl Chloride (Electrophile).
- Critical Control: Temperature must be maintained at 0°C to -10°C. Higher temperatures promote bis-acylation (acylation at both the exocyclic amine and the indazole N-1).[1]
- Base Selection: A non-nucleophilic base (e.g., DIPEA or Pyridine) is preferred over primary amines to prevent side reactions with the acyl chloride.

Diagram 1: Selective Synthesis Workflow



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Figure 1: Synthetic pathway emphasizing kinetic control to prevent bis-acylation impurities.

Step-by-Step Protocol (Self-Validating)

- Preparation: Dissolve 1.0 eq of 6-aminoindazole in anhydrous THF (0.1 M concentration). Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).
- Cooling: Submerge reaction vessel in an ice/salt bath to reach -10°C.
- Addition: Add 1.1 eq of Chloroacetyl chloride dropwise over 20 minutes.
 - Why? Slow addition prevents local concentration spikes that favor side reactions.

- Monitoring (Validation Point): After 1 hour, check via TLC (5% MeOH in DCM).
 - Success Criteria: Disappearance of the polar starting amine ($R_f \sim 0.2$) and appearance of a less polar spot ($R_f \sim 0.5$).
- Quench: Add saturated

to neutralize HCl salts.
- Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration; wash with cold ether to remove trace impurities.

Part 3: Mechanism of Action – The Covalent Warhead

This molecule is rarely the "final drug"; it is a reactive probe. The chloroacetamide moiety acts as a "warhead" that targets nucleophilic cysteine residues on proteins (e.g., Cys481 in BTK or similar solvent-exposed cysteines in kinases).

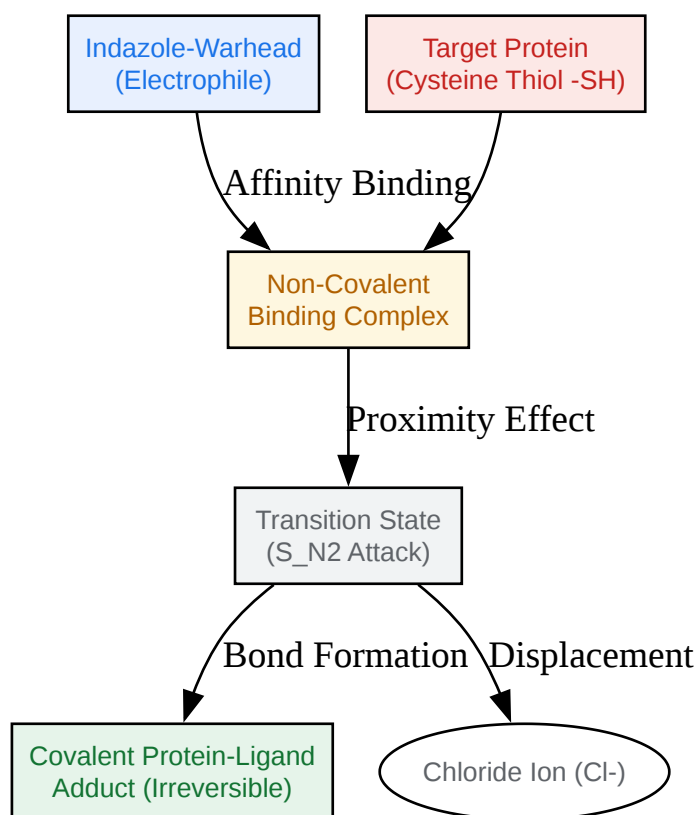
Mechanism: Nucleophilic Substitution ()

The reaction between the target protein and the warhead is irreversible.

- Recognition: The indazole core binds reversibly to the kinase ATP-binding pocket (non-covalent affinity).
- Proximity: This binding positions the chloroacetamide group adjacent to a specific cysteine thiol (-SH).
- Conjugation: The thiol attacks the

-carbon of the acetamide, displacing the chloride ion.

Diagram 2: Cysteine Targeting Mechanism



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Figure 2: Mechanism of irreversible inhibition via Cysteine-mediated S_N2 displacement.[1]

Part 4: Analytical Validation

To confirm the identity of the synthesized **2-chloro-N-(1H-indazol-6-yl)acetamide**, compare experimental data against these standards.

Proton NMR (¹H-NMR) in DMSO-

- Indazole Protons: Aromatic signals in the 7.0–8.5 ppm region.
- The "Warhead" Singlet (Critical): You must observe a sharp singlet integrating to 2 protons at 4.2–4.3 ppm.
 - Diagnostic: If this peak is split or shifted significantly upfield (< 4.0 ppm), the chloride may have been displaced (hydrolysis).

- Amide Proton: A broad singlet downfield (~10.5 ppm), exchangeable with

Mass Spectrometry (LC-MS)[1]

- Retention Time: The compound is moderately polar. On a standard C18 column (Water/Acetonitrile gradient), it typically elutes earlier than non-polar kinase inhibitors but later than the aminoindazole precursor.
- m/z signature: Look for the [M+H]⁺ pair at 210.04 and 212.04.

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